5-hydroxy-L-tryptophan

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Oxitriptán puede sintetizarse mediante la hidroxilación del triptófano. El proceso implica el uso de un agente hidroxilante como el sulfato de hierro (II) y el peróxido de hidrógeno en condiciones ácidas. La reacción normalmente procede de la siguiente manera:

- Disolver el triptófano en una solución ácida.

- Agregar sulfato de hierro (II) como catalizador.

- Introducir peróxido de hidrógeno para iniciar la reacción de hidroxilación.

- Purificar el oxitriptán resultante mediante cristalización o cromatografía.

Métodos de Producción Industrial

La producción industrial de oxitriptán a menudo implica fermentación microbiana. Se modifican genéticamente cepas específicas de bacterias u hongos para producir oxitriptán a partir del triptófano. El proceso de fermentación se optimiza para obtener rendimiento y pureza, seguido de pasos de extracción y purificación para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Oxitriptán experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El Oxitriptán puede oxidarse para formar varios derivados, como el ácido 5-hidroxiindolacético.

Descarboxilación: En presencia de descarboxilasa aromática-L-amino-ácido, el oxitriptán se descarboxila para producir serotonina.

Sustitución: El Oxitriptán puede participar en reacciones de sustitución, particularmente en el anillo indólico.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Descarboxilación: Esta reacción normalmente requiere la enzima descarboxilasa aromática-L-amino-ácido y vitamina B6 como cofactor.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes o electrófilos en condiciones ácidas o básicas.

Productos Principales

Serotonina: Producida a través de la descarboxilación.

Ácido 5-hidroxiindolacético: Formado a través de la oxidación.

Aplicaciones Científicas De Investigación

Mental Health Applications

1.1 Depression Treatment

5-HTP has been extensively studied as a treatment for depression. Research indicates that it may be effective in alleviating symptoms of unipolar depression and dysthymia. In a systematic review, 5-HTP was found to reduce depressive symptoms compared to placebo, with a Peto odds ratio of 4.10, suggesting a significant therapeutic effect . However, side effects such as dizziness and nausea were reported, emphasizing the need for more extensive studies to evaluate its long-term safety and efficacy .

1.2 Anxiety Disorders

In addition to depression, 5-HTP has been investigated for its potential in treating anxiety disorders. It is believed that by increasing serotonin levels, 5-HTP can help mitigate anxiety symptoms. While preliminary studies show promise, further research is required to establish definitive conclusions regarding its effectiveness .

1.3 Sleep Disorders

5-HTP may also aid in improving sleep quality due to its role in serotonin production, which is a precursor to melatonin, the hormone responsible for regulating sleep-wake cycles. Clinical observations suggest that supplementation can enhance sleep quality and duration .

Oncology Applications

2.1 Anti-Cancer Potential

Recent studies have highlighted the anti-cancer properties of 5-HTP, particularly in prostate cancer cells. One study demonstrated that 5-HTP significantly inhibited cell growth in prostate cancer cell lines (PC3 and DU145), with an IC50 value of approximately 95 mg/ml for PC3 cells . The mechanism appears to involve reducing oxidative stress and promoting apoptosis (programmed cell death) in cancer cells .

2.2 Mechanistic Insights

The cytotoxic effects of 5-HTP were measured using assays that evaluate cell membrane integrity and energy metabolism markers. Results showed that treatment with 5-HTP led to decreased cell viability and increased levels of total antioxidant capacity (TAC), suggesting its potential as a chemotherapeutic agent .

Physiological Effects

3.1 Regulation of Serotonin Levels

As a precursor to serotonin, 5-HTP plays a crucial role in regulating mood and emotional well-being. Elevated serotonin levels are associated with improved mood states and reduced feelings of anxiety . This relationship underlines the importance of 5-HTP in managing conditions linked to serotonin deficiency.

3.2 Metabolic Effects

Research indicates that 5-HTP may influence metabolic processes, including appetite regulation and energy expenditure. Some studies suggest it could aid weight loss by promoting satiety and reducing caloric intake .

Data Summary

Case Studies

Case Study: Depression Treatment

A clinical evaluation involving multiple institutions assessed the effectiveness of 5-HTP in treating depressed patients over several months. Results indicated varying degrees of improvement among participants, with some reporting significant relief from depressive symptoms after consistent supplementation .

Case Study: Prostate Cancer Inhibition

In vitro studies demonstrated that treatment with 5-HTP led to marked reductions in prostate cancer cell proliferation. The research highlighted the compound's potential as an adjunctive therapy alongside conventional cancer treatments, warranting further investigation into its mechanisms of action and long-term effects on cancer progression .

Mecanismo De Acción

El Oxitriptán ejerce sus efectos principalmente a través de su conversión en serotonina. La enzima descarboxilasa aromática-L-amino-ácido cataliza la descarboxilación del oxitriptán a serotonina, que luego actúa sobre los receptores de serotonina en el sistema nervioso central. Este aumento en los niveles de serotonina está asociado con una mejora del estado de ánimo, una reducción del apetito y una mejoría del sueño .

Comparación Con Compuestos Similares

Compuestos Similares

Triptófano: El precursor del oxitriptán en la vía de biosíntesis.

Serotonina: El producto directo de la descarboxilación del oxitriptán.

Melatonina: Otro producto aguas abajo en la vía de biosíntesis a partir del oxitriptán.

Singularidad

El Oxitriptán es único en su doble función como intermediario metabólico y agente terapéutico. A diferencia del triptófano, que requiere múltiples pasos para convertirse en serotonina, el oxitriptán es un precursor directo, lo que lo hace más eficiente para aumentar los niveles de serotonina. Además, su uso como suplemento dietético para el estado de ánimo, el apetito y la regulación del sueño lo diferencia de otros compuestos similares .

Actividad Biológica

5-Hydroxy-L-tryptophan (5-HTP) is a naturally occurring amino acid and a precursor to serotonin, playing a significant role in various biological processes. This article delves into the biological activity of 5-HTP, highlighting its effects on mood regulation, metabolism, and immune function, as well as discussing relevant case studies and research findings.

Overview of this compound

5-HTP is synthesized from the essential amino acid tryptophan through the action of the enzyme tryptophan hydroxylase (TPH). This conversion is crucial as it represents the rate-limiting step in serotonin biosynthesis, which is vital for numerous physiological functions including mood regulation, appetite control, and sleep .

1. Mood Regulation and Depression

Numerous studies have explored the efficacy of 5-HTP in treating mood disorders, particularly depression. A systematic review indicated that 5-HTP supplementation significantly alleviates depressive symptoms compared to placebo controls. The review reported a Peto odds ratio of 4.10 (95% CI: 1.28 - 13.15), suggesting a substantial therapeutic effect . However, side effects such as nausea and dizziness were common, necessitating further investigation into long-term safety and efficacy.

2. Metabolic Effects

Research has demonstrated that dietary supplementation with 5-HTP can influence metabolic parameters. A study on chickens revealed that 5-HTP reduced abdominal fat accumulation and modulated immune responses by decreasing inflammatory cytokines like IL-6 and TNF-α . These findings suggest potential applications in obesity management and metabolic health.

3. Immune Function

5-HTP has been shown to have beneficial effects on intestinal immune function. In animal models, supplementation led to improved immune responses following lipopolysaccharide (LPS) exposure, indicating a potential role in enhancing gut health and resilience against infections .

Case Study 1: Depression Treatment

In a randomized controlled trial involving adults with unipolar depression, participants receiving 5-HTP reported significant improvements in mood compared to those receiving placebo. The trial highlighted the need for larger studies to confirm these findings due to small sample sizes and potential biases in published data .

Case Study 2: Weight Management

A clinical study assessed the impact of 5-HTP on weight loss among overweight individuals. Participants who received 5-HTP exhibited reduced appetite and lower caloric intake, leading to significant weight loss over a 12-week period compared to controls .

Research Findings Summary

Safety and Side Effects

While 5-HTP is generally considered safe for short-term use, concerns regarding impurities in supplements have been raised. Notably, the association between tryptophan supplements and Eosinophilia-Myalgia Syndrome (EMS) has led to scrutiny of similar risks with 5-HTP . Monitoring for side effects such as gastrointestinal distress remains essential during clinical use.

Propiedades

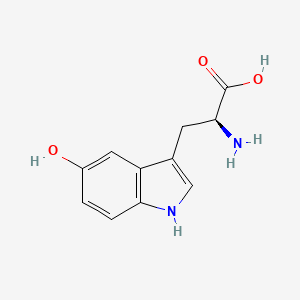

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCYZAJDBXYCGN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025437 | |

| Record name | L-5-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxy-L-tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463305 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4350-09-8 | |

| Record name | 5-Hydroxy-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4350-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxitriptan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004350098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxitriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-5-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxitriptan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXITRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1LJO185Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxy-L-tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295-297, 293 - 298 °C | |

| Record name | Oxitriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02959 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxy-L-tryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-HTP is the direct precursor of serotonin (5-hydroxytryptamine, 5-HT). [, , ]. It readily crosses the blood-brain barrier [] and is converted to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC) []. This increase in serotonin levels can have various effects on mood, sleep, appetite, and other physiological processes [, , , ].

A: * Molecular formula: C11H12N2O3* Molecular weight: 220.23 g/mol * Spectroscopic data: Detailed spectroscopic information, including NMR and IR data, can be found in research articles focusing on the structural characterization of 5-HTP and its derivatives [, ].

A: 5-HTP's stability can be influenced by factors like pH, temperature, and exposure to light []. Research suggests that it exhibits greater stability in acidic environments []. Formulation strategies like encapsulation can enhance its stability and bioavailability [].

A: 5-HTP itself is not known to have direct catalytic properties. Its significance lies in its role as a precursor to serotonin [, , ].

A: Yes, computational studies have investigated 5-HTP's interactions with biological targets like the peroxisome proliferator-activated receptor gamma (PPAR-γ) []. These studies often employ molecular docking simulations and quantitative structure-activity relationship (QSAR) models to explore potential therapeutic applications [].

A: Modifying the structure of 5-HTP can alter its pharmacological properties. For example, adding a glutamyl group results in gamma-L-glutamyl-5-hydroxy-L-tryptophan (glu-5-HTP), which exhibits different renal effects compared to 5-HTP [, ].

A: As mentioned earlier, 5-HTP's stability is sensitive to environmental factors []. Research is exploring formulation strategies like microencapsulation to protect it from degradation and enhance its bioavailability [].

ANone: Regulations surrounding 5-HTP vary across different countries and regions. It's crucial to consult and adhere to the specific regulations governing its production, distribution, and use in a particular area.

A: 5-HTP is absorbed relatively well following oral administration []. It is metabolized primarily in the liver and excreted in the urine []. Its in vivo activity is largely attributed to its conversion to serotonin, influencing various physiological processes [, , ].

A: Yes, 5-HTP has been studied in various models. Animal studies have explored its effects on behaviors related to stress, anxiety, and depression [, ]. Clinical trials have investigated its potential benefits in conditions like myoclonus and depression [, , ].

A: While generally considered safe at recommended dosages, 5-HTP can cause side effects like nausea and gastrointestinal discomfort [, ]. Long-term effects are not fully elucidated and require further investigation.

A: Research is exploring targeted drug delivery systems, such as nanoparticles, to improve the delivery of 5-HTP and enhance its therapeutic efficacy while minimizing potential side effects [].

A: Techniques like High-Performance Liquid Chromatography (HPLC) [, , ], often coupled with fluorescence or mass spectrometry detection [, ], are commonly employed for analyzing 5-HTP in biological samples.

ANone: The provided research doesn't offer specific details on the environmental impact of 5-HTP. Further investigation is necessary to assess its ecotoxicological effects and develop strategies for responsible waste management.

A: Research indicates that 5-HTP's solubility can vary depending on the pH of the medium []. Its dissolution rate and solubility can influence its absorption and bioavailability, ultimately affecting its efficacy [, ].

A: Analytical method validation for 5-HTP typically involves establishing parameters like accuracy, precision, linearity, specificity, limit of detection, and limit of quantification according to established guidelines and standards [].

ANone: Stringent quality control measures are essential throughout the lifecycle of 5-HTP to ensure its safety and efficacy. This includes raw material testing, process controls, stability testing, and adherence to Good Manufacturing Practices (GMP).

ANone: The provided research doesn't present specific data on 5-HTP's immunogenicity. Further studies are needed to explore its potential to elicit immune responses.

A: 5-HTP is known to interact with the serotonin transporter (SERT) []. This interaction is crucial for its effects as it influences serotonin uptake in the brain [].

ANone: The research doesn't offer detailed information on 5-HTP's effects on drug-metabolizing enzymes. Further research is needed to investigate these interactions and potential implications for co-administration with other medications.

A: As a naturally occurring amino acid derivative, 5-HTP is generally considered biocompatible []. It is readily metabolized in the body [].

A: Alternatives to 5-HTP for increasing serotonin levels include selective serotonin reuptake inhibitors (SSRIs) []. These medications act through different mechanisms and have distinct efficacy and safety profiles [].

ANone: Information regarding specific recycling and waste management practices for 5-HTP is not extensively discussed in the provided research. Implementing environmentally responsible practices throughout its lifecycle is crucial.

ANone: Research on 5-HTP utilizes a range of resources, including cell culture models, animal models, clinical trial networks, and databases containing chemical, pharmacological, and toxicological information.

A: Research on 5-HTP has evolved alongside our understanding of serotonin's role in various physiological and pathological conditions. Early studies explored its effects on mood and behavior, leading to its investigation in conditions like depression and myoclonus [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.